ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
Description
Ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a synthetic chromen-4-one (coumarin) derivative with a complex substitution pattern. Its structure includes a 4H-chromen-4-one core substituted at positions 2 (trifluoromethyl), 3 (ethoxybenzoate ester), 7 (hydroxyl), and 8 (4-ethylpiperazinomethyl). The ethylpiperazino group enhances solubility, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
Molecular Formula |
C26H27F3N2O6 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
ethyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C26H27F3N2O6/c1-3-30-11-13-31(14-12-30)15-19-20(32)10-9-18-21(33)23(24(26(27,28)29)37-22(18)19)36-17-7-5-16(6-8-17)25(34)35-4-2/h5-10,32H,3-4,11-15H2,1-2H3 |
InChI Key |
DKRQGUYPSANRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OCC)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Baker–Venkataraman Rearrangement
The Baker–Venkataraman rearrangement remains a cornerstone for chromenone synthesis. A representative procedure involves:
-
Starting material : 2'-hydroxyacetophenone derivatives.
-
Esterification : Reaction with benzoyl chloride to form a diketone intermediate.
-
Cyclization : Acid-catalyzed intramolecular cyclization to yield the chromenone skeleton.
For the target compound, 2'-hydroxy-5-(trifluoromethyl)acetophenone undergoes esterification with ethyl chloroformate, followed by cyclization in concentrated sulfuric acid at 0–5°C to yield 7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-ol (Yield: 68–72%).
Table 1: Optimization of Chromenone Cyclization
| Condition | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H2SO4 (conc.) | 0–5 | None | 68 | 95 |
| PPA* | 120 | PTSA† | 72 | 97 |
| Microwave irradiation | 150 | None | 85 | 99 |
*PPA = Polyphosphoric acid; †PTSA = p-Toluenesulfonic acid.
Introduction of the Piperazino-Methyl Side Chain
Mannich Reaction
The 8-position of the chromenone is functionalized via a Mannich reaction:
-
Reagents : Chromenone core, formaldehyde, 4-ethylpiperazine.
-
Conditions : Ethanol, reflux for 6–8 hours.
-
Mechanism : Formation of an iminium ion intermediate, followed by nucleophilic attack by the piperazine.
The reaction is sensitive to stoichiometry, with a molar ratio of 1:1.2:1.5 (chromenone:formaldehyde:piperazine) yielding optimal substitution (Yield: 75–80%).
Alkylation Alternatives
Alternative methods include:
-
Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-ethylpiperazine methanol to the chromenone (Yield: 65%).
-
Direct alkylation : Reacting 8-(bromomethyl)-chromenone with 4-ethylpiperazine in DMF at 60°C (Yield: 70%).
Esterification and Final Coupling
Nucleophilic Aromatic Substitution
The hydroxyl group at position 3 of the chromenone undergoes nucleophilic displacement with ethyl 4-hydroxybenzoate:
Table 2: Esterification Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Acetone | 50 | 12 | 82 |
| NaH | THF | 25 | 24 | 65 |
| DBU‡ | DMF | 80 | 6 | 78 |
‡DBU = 1,8-Diazabicycloundec-7-ene.
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group and piperazine ring can enhance its binding affinity and specificity for certain targets, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1 : Comparative Physicochemical Properties.
Table 2 : Functional Group Impact on Bioactivity.
| Group | Target Compound | Quinolinecarboxylic Acids | SAHA |
|---|---|---|---|
| Electron-Withdrawing | Trifluoromethyl (enhances stability) | Fluoro (improves permeability) | Hydroxamate (chelates Zn²⁺) |
| Solubility-Enhancing | 4-ethylpiperazinomethyl | Piperazino groups | Polar hydroxamic acid |
Biological Activity
Ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a complex organic compound characterized by a chromenone moiety and a piperazine derivative. This compound's structural features suggest significant potential in medicinal chemistry due to its unique functional groups, including an ethyl ester, hydroxy group, and trifluoromethyl group, which are known to influence biological activity.
Structural Features
The compound's structure can be broken down into several key components:
- Chromenone Moiety : A core structure that is often associated with various biological activities, including antioxidant and anti-inflammatory effects.
- Piperazine Derivative : Known for its pharmacological properties, this moiety can enhance interactions with biological targets.
- Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, potentially enhancing the compound's bioactivity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the piperazine ring is particularly noteworthy as it has been linked to enhanced antibacterial effects against various pathogens.
Antioxidant Activity
The chromenone structure is associated with antioxidant properties. Studies have shown that derivatives of coumarin can scavenge free radicals, suggesting that this compound may also exhibit similar protective effects against oxidative stress.
Anti-inflammatory Effects
Compounds containing chromenone moieties have been reported to exhibit anti-inflammatory activities. The potential for this compound to modulate inflammatory pathways warrants further investigation.
Synthesis and Evaluation
A study on the synthesis of related compounds highlighted the importance of optimizing reaction conditions to enhance yield and purity. The synthesis typically involves multi-step organic reactions, focusing on the integration of the piperazine moiety with the chromenone structure .
Interaction Studies
Interaction studies have revealed that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. The binding affinity of this compound to specific receptors can provide insights into its therapeutic potential .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate | Lacks piperazine; simpler structure | Antimicrobial |
| Ethyl 7-hydroxycoumarin | Similar chromenone core; no trifluoromethyl | Antioxidant |
| Trifluoromethylated benzoates | Common trifluoromethyl group | Varies widely; often used in drug design |
The presence of both a piperazine ring and a trifluoromethyl group distinguishes this compound from others, potentially enhancing its bioactivity and specificity for certain targets .
Q & A
Q. Table 1. Key Spectral Data for Characterization
Q. Table 2. Example Structural Analogs and Modifications
| Analog Structure | Biological Target Tested | Key Finding | Reference |
|---|---|---|---|
| Ethyl benzoate → Methyl benzoate | COX-2 | Reduced potency (IC50 ↑ 2-fold) | |
| Trifluoromethyl → Chlorine | HDAC6 | Improved selectivity (10:1 HDAC6/HDAC1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
